Cas no 4799-66-0 (2-(1-phenylethoxy)ethanol)

2-(1-phenylethoxy)ethanol structure
Product name:2-(1-phenylethoxy)ethanol
2-(1-phenylethoxy)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-phenylethoxy)ethanol
- ETHANOL,2-(ALPHA-METHYLBENZYLOXY)-
- (+-)-(2-Hydroxy-aethyl)-(1-phenyl-aethyl)-aether
- (+-)-2-Hydroxy-1-(1-phenyl-aethoxy)-aethan
- (1-hydroxy)ethyl (+/-)-sec-phenylethyl ether
- 2-(1-Phenyl-aethoxy)-aethanol
- 2-(1-phenylethoxy)-ethanol
- 2-(1-phenyl-ethoxy)-ethanol
- 4-Phenyl-3-oxapentanol-1
- AI3-00164
- BRN 1866452
- Ethanol, 2-(1-phenylethoxy)-
- 2-(1-Phenylethoxy)ethanol #
- 4799-66-0
- SCHEMBL97127
- Ethanol,2-(1-phenylethoxy)-
- alpha-Methylbenzyloxy ethanol
- WLN: Q2OY1&R
- Ethanol, 2-(.alpha.-methylbenzyloxy)-
- DB-375541
- .alpha.-methylbenzyloxy ethanol
- NSC 26601
- BMHHGQVJEGDNJM-UHFFFAOYSA-N
- AKOS006276527
- NSC-26601
- ETHANOL, 2-(alpha-METHYLBENZYLOXY)-
- Ethanol, 2-[(.alpha.-methylbenzyl)oxy]-
- NSC26601
- DTXSID801312393
-
- Inchi: InChI=1S/C10H14O2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
- InChI Key: BMHHGQVJEGDNJM-UHFFFAOYSA-N
- SMILES: CC(C1=CC=CC=C1)OCCO
Computed Properties
- Exact Mass: 166.09942
- Monoisotopic Mass: 166.09938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.5
Experimental Properties
- Density: 1.039
- Boiling Point: 257.5°C at 760 mmHg
- Flash Point: 103.8°C
- Refractive Index: 1.516
- PSA: 29.46
- LogP: 1.75650
2-(1-phenylethoxy)ethanol Related Literature
-
Xin Zhang,Avelino Corma Chem. Commun. 2007 3080
-
Xin Zhang,Avelino Corma Chem. Commun. 2007 3080
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